Aqueous Solubility Advantage Compared to Neutral Thiosulfonate Esters
The sodium salt form of the compound confers high water solubility, a critical advantage for aqueous-phase applications. While specific numerical solubility data for this compound is not available in authoritative public databases, its classification as an ionic sodium salt and its reported use in aqueous plant treatment solutions strongly suggest water solubility comparable to other sodium organosulfonates. In contrast, neutral S-alkyl or S-aryl thiosulfonate esters (e.g., S-methyl 4-methylbenzenesulfonothioate, CAS 4973-66-4) are lipophilic and require organic co-solvents for dissolution . This property distinction is vital for formulations intended for direct aqueous use or for reactions conducted in water.
| Evidence Dimension | Water solubility |
|---|---|
| Target Compound Data | Water-soluble (exact g/L not established in public sources) |
| Comparator Or Baseline | S-methyl 4-methylbenzenesulfonothioate (CAS 4973-66-4) and other S-alkyl thiosulfonates: poorly water-soluble, require organic solvents |
| Quantified Difference | Qualitative difference: free acid or ester forms are largely water-insoluble; the sodium salt form enables aqueous dissolution. |
| Conditions | Based on general physicochemical principles for sodium sulfonate salts vs. neutral esters. |
Why This Matters
For users requiring an aqueous-compatible thiosulfonate reagent for plant treatment, biochemical assays, or 'green' synthesis, the sodium salt is functionally irreplaceable by common ester analogs.
